7-Fluoro-5-nitro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

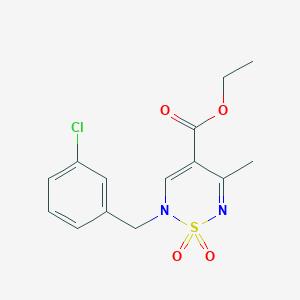

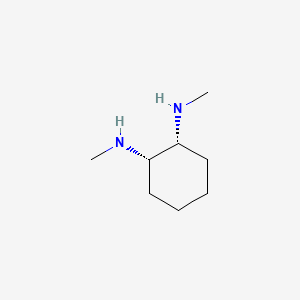

“7-Fluoro-5-nitro-1H-indole” is a chemical compound with the molecular formula C8H5FN2O2 . It is a solid substance with a molecular weight of 180.14 .

Molecular Structure Analysis

The molecular structure of “7-Fluoro-5-nitro-1H-indole” consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the indole nucleus in medicinal compounds that are biologically active has made it an important heterocyclic compound having broad-spectrum biological activities .

Chemical Reactions Analysis

Indole derivatives, including “7-Fluoro-5-nitro-1H-indole”, have been found to have diverse pharmacological activities . They have been used in the synthesis of various bioactive aromatic compounds, which have shown clinical and biological applications .

Physical And Chemical Properties Analysis

“7-Fluoro-5-nitro-1H-indole” is a solid substance . It has a molecular weight of 180.14 and its linear formula is C8H5FN2O2 .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

7-Fluoro-5-nitro-1H-indole exhibits promising antimicrobial activity. Researchers have found that it effectively destroys persister cells of bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus by damaging their cell membranes . This property makes it a potential candidate for developing novel antibiotics.

Pharmaceutical Applications

The indole scaffold is a privileged structure in pharmaceutical chemistry due to its high-affinity binding to various receptors. Substituted indoles, including 7-fluoro-5-nitro-1H-indole, are essential building blocks for designing new drug molecules. Researchers explore its potential in drug discovery, especially for diseases where receptor-based therapies are crucial .

Organic Synthesis

7-Fluoro-5-nitro-1H-indole serves as a valuable raw material and intermediate in organic synthesis. Chemists use it to create more complex compounds, including pharmaceuticals, agrochemicals, and dyestuffs .

Immunomodulation

Researchers have investigated the immunomodulatory effects of indole derivatives. While specific studies on 7-fluoro-5-nitro-1H-indole are limited, its structural similarity to other immunomodulators suggests potential applications in regulating immune responses .

Natural Colorants

Indole derivatives can be derivatized to halogenated and oxygenated compounds. These derivatives find use as natural colorants in the food industry and perfumery. Although specific examples for 7-fluoro-5-nitro-1H-indole are scarce, its potential in this field warrants exploration .

Biotechnological Production

Recent advances focus on biocatalytic approaches to produce indole from glucose or tryptophan via fermentation. Microbial cell factories can then convert indole into halogenated and oxygenated derivatives. These developments enhance sustainable production methods for indole and its derivatives .

Mecanismo De Acción

Target of Action

7-Fluoro-5-nitro-1H-indole is a derivative of indole, a heterocyclic aromatic compound that is a significant component in many natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are involved in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .

Propiedades

IUPAC Name |

7-fluoro-5-nitro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQZDAXQBWVXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)

![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2430543.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2430546.png)

![1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2430551.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2430555.png)